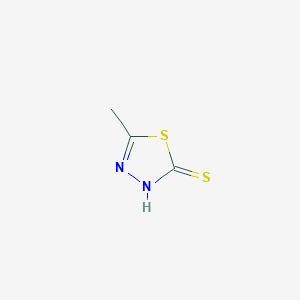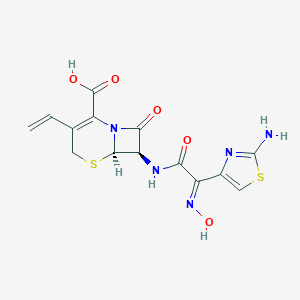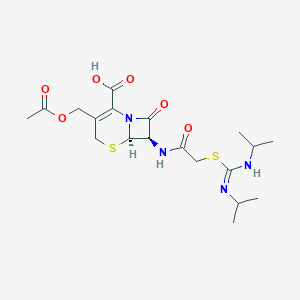
Cefathiamidine
概要
説明
セファチアマジンは、1974年に発見された第1世代セファロスポリン系抗生物質です。主に感受性菌による感染症の治療に使用されます。 この化合物は、中国食品医薬品監督管理局によって成人および小児の両方で使用するための承認を受けています .
作用機序
セファチアマジンは、細菌の生存に不可欠な細菌細胞壁の合成を阻害することで効果を発揮します。 細菌細胞壁内に位置するペニシリン結合タンパク質に結合し、ペプチドグリカン合成の最終的なトランスペプチダーゼステップを阻害します . これにより、細胞壁が弱くなり、最終的に細菌細胞が死にます。
類似化合物の比較
セファチアマジンは、セファロチンやセファロリジンなどの他の第1世代セファロスポリンと類似しています。 特定の細菌株に対して特に効果的である独自の特性を持っています。 たとえば、セファチアマジンは、他のいくつかのセファロスポリンに比べて、より幅広い活性スペクトルとより優れた薬物動態特性を示すことが示されています .
類似化合物のリスト
- セファロチン
- セファロリジン
- セファレキシン
- セファゾリン
セファチアマジンは、その有効性、安全性、薬物動態プロファイルの独自の組み合わせにより、細菌感染症の治療における貴重な抗生物質となっています。
生化学分析
Biochemical Properties
Cefathiamidine acts on the cell wall of the bacterial septum and affects the synthesis of the cell wall of the sensitive bacteria . This action disrupts the synthesis of the bacterial mucin, blocking the cross-connection .
Cellular Effects
This compound has a strong bacteriostatic effect on most Gram-positive cocci . It is used for the treatment of respiratory, liver, five senses, urinary tract infections, endocarditis, and sepsis .
Molecular Mechanism
Like other β-lactams, this compound interferes with PBP (penicillin-binding protein) activity . These proteins are a group of enzymes that catalyze a pentaglycine crosslink between alanine and lysine residues, providing additional strength to the bacterial cell wall . When this process is disrupted by this compound, the cell wall is severely compromised, which ultimately leads to cell lysis and death .
Temporal Effects in Laboratory Settings
In a population pharmacokinetic study, plasma samples of this compound were collected using opportunistic sampling, and the concentrations were detected by UPLC-MS/MS . The data analysis was performed to determine pharmacokinetic parameters and to characterize the pharmacokinetic variability of this compound .
Dosage Effects in Animal Models
These studies have shown that the currently used dosing regimen of 100 mg/kg/day q12h was associated with a high risk of underdosing in pediatric patients . To reach the target 70% fT>MIC, a dose of 100 mg/kg/day this compound q6h is required for effective treatment against Haemophilus influenzae .
Metabolic Pathways
It is known that this compound is primarily eliminated by the renal pathway as the parent compound .
Transport and Distribution
This compound is not absorbed orally and is, thus, administered through the parenteral route (intravenously or intramuscularly) . It is widely distributed in most bodily fluids and tissues .
準備方法
合成経路と反応条件
セファチアマジンの調製には、セファチアマジン酸の合成から始まるいくつかのステップが含まれます。 ある方法では、室温でビス(トリメチルシリル)アセトアミドを使用して、7-アミノセファロスポラン酸をシリル化します . 別の方法では、単一溶媒中で、7-ブロモアセチルアミノセファロスポラン酸とN、N-ジイソプロピルチオ尿素を反応させます .
工業生産方法
セファチアマジンの工業生産は、酵素的なアプローチによって達成できます。 この方法は、ペニシリンアシラーゼを使用して、セファチアマジン生産における重要な中間体であるN-ブロモアセチル-7-アミノセファロスポラン酸の合成を触媒します . このプロセスは、完全に水性媒体中で実施されるため、環境にやさしく効率的な方法です。
化学反応の分析
反応の種類
セファチアマジンは、次のようなさまざまな化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を含みます。
還元: この反応は、水素の付加または酸素の除去を含みます。
置換: この反応は、ある原子または原子団を別の原子または原子団で置き換えることを含みます。
一般的な試薬と条件
セファチアマジンの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤があります。これらの反応の条件は、所望の生成物と行われる特定の反応によって異なります。
主な生成物
これらの反応から形成される主な生成物には、さまざまな薬理学的特性と用途を持つセファチアマジンのさまざまな誘導体が含まれます。
科学研究への応用
セファチアマジンは、次のような幅広い科学研究への応用があります。
科学的研究の応用
Cefathiamidine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of intermolecular interactions and crystal structures.
Medicine: Used as an empirical antimicrobial therapy in children with augmented renal clearance.
Industry: Applied in the development of green and efficient production methods for cephalosporin antibiotics.
類似化合物との比較
Cefathiamidine is similar to other first-generation cephalosporins, such as cephalothin and cephaloridine. it has unique properties that make it particularly effective against certain bacterial strains. For example, this compound has been shown to have a broader spectrum of activity and better pharmacokinetic properties compared to some other cephalosporins .
List of Similar Compounds
- Cephalothin
- Cephaloridine
- Cephalexin
- Cefazolin
This compound stands out due to its unique combination of efficacy, safety, and pharmacokinetic profile, making it a valuable antibiotic in the treatment of bacterial infections.
特性
IUPAC Name |
3-(acetyloxymethyl)-7-[[2-[N,N'-di(propan-2-yl)carbamimidoyl]sulfanylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O6S2/c1-9(2)20-19(21-10(3)4)31-8-13(25)22-14-16(26)23-15(18(27)28)12(6-29-11(5)24)7-30-17(14)23/h9-10,14,17H,6-8H2,1-5H3,(H,20,21)(H,22,25)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXACOFERDBGGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=NC(C)C)SCC(=O)NC1C2N(C1=O)C(=C(CS2)COC(=O)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60954696 | |
| Record name | 3-[(Acetyloxy)methyl]-7-[(2-{[N,N'-di(propan-2-yl)carbamimidoyl]sulfanyl}-1-hydroxyethylidene)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60954696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33075-00-2 | |
| Record name | 3-[(Acetyloxy)methyl]-7-[(2-{[N,N'-di(propan-2-yl)carbamimidoyl]sulfanyl}-1-hydroxyethylidene)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60954696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Cefathiamidine?
A1: this compound, like other beta-lactam antibiotics, exerts its antibacterial activity by inhibiting bacterial cell wall synthesis. [, ] It binds to penicillin-binding proteins (PBPs), enzymes crucial for peptidoglycan cross-linking, leading to bacterial cell lysis and death.
Q2: Which bacterial species are generally susceptible to this compound?
A2: this compound exhibits activity against a range of Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis. [, , , , ]
Q3: Has this compound demonstrated efficacy in treating specific infections?
A3: Studies have investigated the use of this compound in treating various infections, including lower respiratory tract infections in children, [] acute bacterial sinusitis, [] hemopathy-associated infections, [] and acute infectious diarrhea in children. []
Q4: Are there studies comparing this compound's efficacy with other antibiotics?
A4: Yes, researchers have compared the efficacy of this compound to other antibiotics like Cefazolin, Cefuroxime, and Ceftazidime in treating infections such as pneumonia in children and gynecological infections. [, , ]
Q5: What are the key pharmacokinetic parameters of this compound in different populations?
A5: Studies have investigated the pharmacokinetics of this compound in dogs [] and children, including those with hematologic infections and augmented renal clearance. [, , ] These studies provide insights into parameters like elimination half-life, volume of distribution, and clearance.
Q6: Have any studies explored dosage optimization for this compound in specific populations?
A6: Yes, research suggests that the currently used dosage regimens might need adjustments to achieve optimal therapeutic concentrations in children, especially those with augmented renal clearance. [, , ]
Q7: Does this compound exhibit synergistic effects when combined with other antimicrobial agents?
A7: Research indicates that this compound exhibits synergistic or additive effects when combined with various antibiotics, including fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin, Gatifloxacin), aminoglycosides (e.g., Gentamicin, Amikacin, Netilmicin), and Vancomycin. [, , , , , , , , , ]
Q8: What are the known mechanisms of resistance to this compound?
A8: While the provided research doesn't delve deeply into resistance mechanisms, it highlights the emergence of bacterial resistance to this compound. [] Further research is needed to elucidate specific resistance mechanisms.
Q9: Are there different formulations of this compound available?
A9: Research mentions the availability of this compound for injection. [, ] Studies have explored the stability and compatibility of this compound for injection when mixed with other drugs like Gatifloxacin and Lornoxicam. [, ]
Q10: What is known about the stability of this compound under different conditions?
A10: Studies have investigated the stability of this compound formulations under different conditions, including compatibility with other drugs and storage stability. [, , ]
Q11: What approaches have been explored to enhance the stability and solubility of this compound?
A11: Researchers have investigated novel crystal forms of this compound, aiming to improve its stability and solubility. [, , ]
Q12: What analytical techniques are employed to quantify this compound?
A12: High-performance liquid chromatography (HPLC) coupled with various detectors, including UV and mass spectrometry, is commonly employed for this compound quantification. [, , ]
Q13: Have any studies identified impurities in this compound?
A13: Research has focused on identifying impurities in this compound using techniques like LC-MS. Degradation products like Deacetylthis compound and this compound lactone have been identified. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)-](/img/structure/B193702.png)
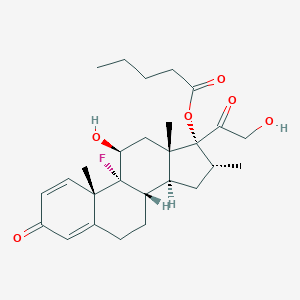
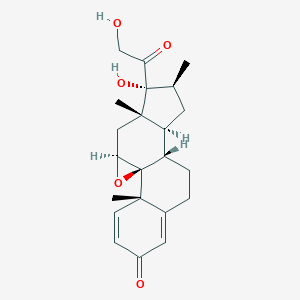

![[1,1'-Biphenyl]-4-yl(phenyl)methanol](/img/structure/B193714.png)
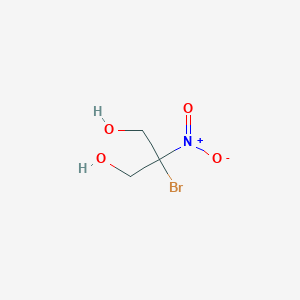
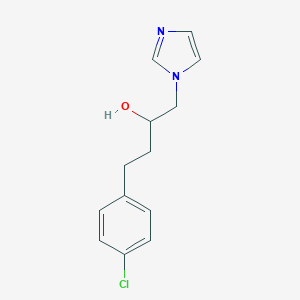




![(6R-trans)-3-(Acetoxymethyl)-8-oxo-7-(1H-tetrazol-1-ylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193761.png)
